![molecular formula C4H10ClO3P B3056990 4-Chlorobutylphosphonic acid CAS No. 7582-38-9](/img/structure/B3056990.png)
4-Chlorobutylphosphonic acid
Overview
Description
4-Chlorobutylphosphonic acid is a chemical compound with the molecular formula C4H10ClO3P . It has an average mass of 172.547 Da and a monoisotopic mass of 172.005615 Da .
Molecular Structure Analysis
The molecular structure of 4-Chlorobutylphosphonic acid consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Scientific Research Applications
Synthesis of Pyrimidinylalkylphosphonic Acids
4-Chlorobutylphosphonic acid is used in the synthesis of pyrimidinylalkylphosphonic acids . For example, the reaction of 6-methyluracil with dibutyl 4-chlorobutylphosphonate leads to the formation of 1,3-bis-[4′-dibutylphosphono)butyl]-6-methyluracil .
Production of 2-Amino-4-Hydroxy-6-Methylpyrimidine Derivatives
The reaction of 2-amino-4-hydroxy-6-methylpyrimidine with dibutyl 4-chlorobutylphosphonate leads to the formation of a mixture of 2-amino-4-[4′-(dibutylphosphono)butyl]oxy-6-methylpyrimidine and the dibutyl ester of 4′-(2-amino-4-oxo-6-methyl-3,4-dihydro-3-pyrimidinyl)-butylphosphonic acid .
Preparation of Phosphonic Acids
4-Chlorobutylphosphonic acid is used in the preparation of phosphonic acids, which are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
Bioactive Properties
Phosphonic acids, prepared using 4-Chlorobutylphosphonic acid, are used for their bioactive properties . They can be used as drugs or pro-drugs .
Bone Targeting
Phosphonic acids, synthesized using 4-Chlorobutylphosphonic acid, are used for bone targeting . This is due to their ability to bind strongly to hydroxyapatite, the main mineral component of bones .
Design of Supramolecular or Hybrid Materials
Phosphonic acids, prepared using 4-Chlorobutylphosphonic acid, are used in the design of supramolecular or hybrid materials . These materials have a wide range of applications in various fields including chemistry, biology, and physics .
properties
IUPAC Name |
4-chlorobutylphosphonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPJVKBALJCJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627643 | |
Record name | (4-Chlorobutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutylphosphonic acid | |
CAS RN |
7582-38-9 | |
Record name | (4-Chlorobutyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.